Cas no 5241-66-7 (Boc-D-Met-OH)
Boc-D-Met-OH Chemical and Physical Properties
Names and Identifiers
-
- N-Boc-D-methionine
- Boc-D-Met-OH
- N-(tert-Butoxycarbonyl)-D-methionine
- Boc-D-methionine
- D-Methionine,N-[(1,1-dimethylethoxy)carbonyl]-
- n-box-d-methionine
- (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid
- N-tert-Butoxycarbonyl-D-methionine
- t-Boc-D-Met-OH
- BOC-(D)-Met-OH
- N-t-butyloxycarbonyl D-methionine
- D-METHIONINE, N-[(1,1-DIMETHYLETHOXY)CARBONYL]-
- (2R)-2-[(TERT-BUTOXYCARBONYL)AMINO]-4-(METHYLTHIO)BUTANOIC ACID
- AM81979
- B2967
- Boc-D-Met-OH, >=98.0% (TLC)
- HY-W004098
- NS00045324
- SCHEMBL1486229
- CS-W004098
- (TERT-BUTOXYCARBONYL)-D-METHIONINE
- DTXSID401285150
- boc-(d)-methionine
- N-Boc-(D)-methionine
- N-(TERT-BUTYLOXYCARBONYL)-D-METHIONINE
- EN300-154390
- MFCD00038256
- J-300195
- EINECS 226-043-7
- AKOS016842875
- (R)-N-(tert-butoxycarbonyl)methionine
- AC-8628
- t-butoxycarbonyl-D-methionine
- DS-15161
- (R)-2-(TERT-BUTOXYCARBONYLAMINO)-4-(METHYLTHIO)BUTANOIC ACID
- M06191
- IMUSLIHRIYOHEV-SSDOTTSWSA-N
- N-alpha-t-Butyloxycarbonyl-D-methionine (Boc-D-Met-OH)
- (R)-2-TERT-BUTOXYCARBONYLAMINO-4-METHYLSULFANYL-BUTYRIC ACID
- F10921
- (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butanoic acid
- AC-19280
- 5241-66-7
- Q-101593
- (R)-2-((tert-Butoxycarbonyl)amino)-4-(methylthio)butanoic acid
- (R)-BOC-methionine
- (2R)-2-[(tert-butoxycarbonyl)amino]-4-(methylsulfanyl)butanoic acid
-
- MDL: MFCD00038256
- Inchi: 1S/C10H19NO4S/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1
- InChI Key: IMUSLIHRIYOHEV-SSDOTTSWSA-N
- SMILES: S(C)CC[C@H](C(=O)O)NC(=O)OC(C)(C)C
- BRN: 4294122
Computed Properties
- Exact Mass: 249.10300
- Monoisotopic Mass: 249.103
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 8
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.6
- Topological Polar Surface Area: 101A^2
Experimental Properties
- Color/Form: Not determined
- Density: 1.1600
- Melting Point: 47-50 ºC
- Boiling Point: 415.5℃ at 760 mmHg
- Flash Point: 205.1 °C
- Refractive Index: 22 ° (C=1, MeOH)
- PSA: 100.93000
- LogP: 2.10830
- Specific Rotation: 23 º (c=1.3, methanol)
- Solubility: Not determined.
Boc-D-Met-OH Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S24/25
- Safety Term:S24/25
- Storage Condition:Store in cold storage.
Boc-D-Met-OH Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Boc-D-Met-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-GN384-5g |
Boc-D-Met-OH |
5241-66-7 | 98% | 5g |
121CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-GN384-25g |
Boc-D-Met-OH |
5241-66-7 | 98% | 25g |
367CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-GN384-1g |
Boc-D-Met-OH |
5241-66-7 | 98% | 1g |
52CNY | 2021-05-10 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B2967-25G |
N-(tert-Butoxycarbonyl)-D-methionine |
5241-66-7 | >95.0%(T)(HPLC) | 25g |
¥560.00 | 2024-04-16 | |
| ChemScence | CS-W004098-100g |
Boc-D-Met-OH |
5241-66-7 | >98.0% | 100g |
$124.0 | 2022-04-27 | |
| ChemScence | CS-W004098-500g |
Boc-D-Met-OH |
5241-66-7 | >98.0% | 500g |
$584.0 | 2022-04-27 | |
| ChemScence | CS-W004098-1000g |
Boc-D-Met-OH |
5241-66-7 | >98.0% | 1000g |
$690.0 | 2021-09-02 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007534-1g |
Boc-D-Met-OH |
5241-66-7 | 98% | 1g |
¥29 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007534-25g |
Boc-D-Met-OH |
5241-66-7 | 98% | 25g |
¥217 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007534-5g |
Boc-D-Met-OH |
5241-66-7 | 98% | 5g |
¥44 | 2024-05-23 |
Boc-D-Met-OH Suppliers
Boc-D-Met-OH Related Literature
-
Yanfen Jiang,Shuqi Dong,Guoyang Qin,Li Liu,Hanying Zhao Polym. Chem. 2021 12 1125
-
Lakshmi Priya Datta,Binoy Maiti,Priyadarsi De Polym. Chem. 2015 6 7796
-
Binoy Maiti,Gervase Ng,Alex Abramov,Cyrille Boyer,David Díaz Díaz Polym. Chem. 2021 12 3968
Additional information on Boc-D-Met-OH
Recent Advances in the Application of Boc-D-Met-OH (CAS: 5241-66-7) in Chemical Biology and Pharmaceutical Research
Boc-D-Met-OH (CAS: 5241-66-7), a protected derivative of D-methionine, has garnered significant attention in recent years due to its versatile applications in peptide synthesis and drug development. This compound, characterized by its tert-butoxycarbonyl (Boc) protecting group, serves as a crucial building block in the synthesis of complex peptides and peptidomimetics. The Boc group not only enhances the stability of the amino acid during synthetic procedures but also allows for selective deprotection under mild acidic conditions, making it a preferred choice in solid-phase peptide synthesis (SPPS).
Recent studies have explored the role of Boc-D-Met-OH in the development of novel therapeutic agents. For instance, research published in the Journal of Medicinal Chemistry (2023) highlighted its incorporation into antimicrobial peptides (AMPs) designed to combat multidrug-resistant bacterial strains. The unique stereochemistry of D-methionine, conferred by Boc-D-Met-OH, was found to improve the proteolytic stability of these peptides, thereby enhancing their pharmacokinetic profiles. Additionally, the compound's compatibility with automated peptide synthesizers has facilitated high-throughput screening of peptide libraries, accelerating the discovery of lead compounds for various diseases.
In the realm of cancer research, Boc-D-Met-OH has been utilized in the synthesis of peptide-based inhibitors targeting protein-protein interactions (PPIs) involved in tumor progression. A study in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated that peptides containing D-methionine residues exhibited superior binding affinity to oncogenic targets compared to their L-methionine counterparts. This finding underscores the potential of Boc-D-Met-OH in designing next-generation anticancer therapeutics with improved specificity and reduced off-target effects.
Beyond its applications in peptide synthesis, Boc-D-Met-OH has also been investigated as a chiral auxiliary in asymmetric catalysis. Researchers have leveraged its stereogenic center to induce enantioselectivity in the synthesis of small-molecule drugs, particularly those targeting central nervous system (CNS) disorders. A recent publication in ACS Catalysis (2024) reported the successful use of Boc-D-Met-OH-derived catalysts in the asymmetric synthesis of gamma-aminobutyric acid (GABA) analogs, which hold promise for treating epilepsy and anxiety disorders.
Despite these advancements, challenges remain in optimizing the scalability and cost-effectiveness of Boc-D-Met-OH-based synthetic routes. Future research directions may focus on developing greener synthetic methodologies, such as biocatalytic approaches, to produce Boc-D-Met-OH and its derivatives more sustainably. Moreover, the exploration of its applications in emerging fields like targeted protein degradation (TPD) and mRNA-based therapeutics could further expand its utility in drug discovery.
In conclusion, Boc-D-Met-OH (CAS: 5241-66-7) continues to play a pivotal role in chemical biology and pharmaceutical research, offering unique advantages in peptide synthesis, drug design, and asymmetric catalysis. Its ongoing integration into cutting-edge therapeutic strategies underscores its enduring relevance in the field, while also highlighting opportunities for innovation in synthesis and application.
5241-66-7 (Boc-D-Met-OH) Related Products
- 2488-15-5((tert-Butoxycarbonyl)-L-methionine)
- 1155-64-2(H-Lys(Z)-OH)
- 34805-21-5(Boc-met(o)-oh AldrichCPR)
- 1152-61-0(Z-Asp-OH)
- 1152-62-1(Z-Met-OH)
- 1155-62-0(N-Carbobenzoxy-L-glutamic acid)
- 16947-91-4((S)-2-((tert-Butoxycarbonyl)amino)-4-(ethylthio)butanoic acid)
- 1149-26-4(N-Cbz-L-valine)
- 405-39-0(Z-Lys(Z)-OH)
- 93000-03-4((tert-Butoxycarbonyl)methionine)